molecular formula C12H8ClF3N2O B2822789 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline CAS No. 80783-47-7

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

Cat. No.: B2822789
CAS No.: 80783-47-7
M. Wt: 288.65
InChI Key: LVMXOVGZNWGJAB-UHFFFAOYSA-N
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Description

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline is a chemical compound with the molecular formula C12H8ClF3N2O. It is known for its applications in various fields, including agrochemicals and pharmaceuticals. The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable compound in the development of targeted therapies and agrochemicals .

Comparison with Similar Compounds

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline can be compared with other similar compounds, such as:

The unique combination of chlorine and trifluoromethyl groups in this compound provides it with distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Biological Activity

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline, also known by its CAS number 87170-48-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H7Cl2F3N2O
  • Molecular Weight : 323.10 g/mol
  • IUPAC Name : 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a study reported that derivatives of pyridine compounds, similar to this compound, exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-71.75 - 9.46Induction of apoptosis
MDA-MB-2311.75 - 9.46Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Its structural features contribute to its ability to inhibit bacterial growth effectively. Research indicates that it can act against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus0.05 - 0.1Strong inhibition
Escherichia coli0.1 - 0.5Moderate inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Signaling Pathways : It interferes with pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of aniline derivatives, including this compound, against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value lower than commonly used chemotherapeutics.

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial activity of this compound against various pathogens responsible for hospital-acquired infections. The results showed that it effectively inhibited the growth of multi-drug resistant strains, suggesting its potential as a new therapeutic agent in treating resistant infections.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c13-10-4-7(12(14,15)16)6-18-11(10)19-9-3-1-2-8(17)5-9/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMXOVGZNWGJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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